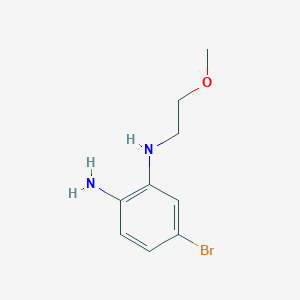

5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine

Descripción

Propiedades

IUPAC Name |

4-bromo-2-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQPXKPAVCRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine , a specialized intermediate used in the development of small-molecule inhibitors, particularly targeting epigenetic readers (Bromodomains) and kinases.[1]

A Critical Scaffold for Benzimidazole & Kinase Inhibitor Synthesis[1]

Part 1: Executive Summary & Chemical Identity

5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is a functionalized o-phenylenediamine derivative serving as a high-value building block in medicinal chemistry.[1] Its core utility lies in its ability to undergo cyclization reactions (e.g., with aldehydes or carboxylic acids) to form benzimidazoles , a privileged scaffold in drugs targeting Bromodomain-containing protein 4 (BRD4) and various tyrosine kinases.[1]

This molecule is characterized by a bromine handle at the 5-position (allowing for further cross-coupling functionalization) and a specific N-alkyl substitution that modulates solubility and binding affinity in the final pharmacophore.[1]

Chemical Data Table

| Property | Specification |

| Chemical Name | 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine |

| Systematic Name | 4-Bromo-N^1-(2-methoxyethyl)benzene-1,2-diamine |

| CAS Number | Not Widely Listed (Proprietary Intermediate described in Patent EP 3334719 B1) |

| Molecular Formula | C |

| Molecular Weight | 245.12 g/mol |

| Physical State | Off-white to pale brown solid (typical) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |

| Key Functional Groups | Primary Amine (-NH |

Note on Nomenclature: The numbering "5-bromo-N1..." implies the alkylated nitrogen is assigned position 1, placing the bromine at position 5.[1] This corresponds to a para relationship between the bromine and the primary amine at position 2.[1]

Part 2: Synthetic Methodology

The synthesis of this compound typically follows a two-step Nucleophilic Aromatic Substitution (S

Reaction Scheme (DOT Visualization)

Caption: Two-step synthesis pathway from fluoronitrobenzene precursor via S

Detailed Experimental Protocol

Step 1: S

-

Reagents: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous DMF (5-10 volumes).

-

Base: Add K

CO -

Addition: Add 2-methoxyethylamine (1.1 equiv) dropwise at 0°C to control exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of fluoride starting material.

-

Workup: Pour into ice water. The yellow/orange solid (4-bromo-N-(2-methoxyethyl)-2-nitroaniline ) precipitates.[1] Filter, wash with water, and dry.[1]

Step 2: Nitro Reduction Method A: Catalytic Hydrogenation (Cleaner, preferred for scale)[1]

-

Dissolve the nitro intermediate in MeOH or EtOH .[1]

-

Add 10% Pd/C (5-10 wt%) under inert atmosphere (N

). -

Stir under H

balloon (1 atm) or mild pressure (30 psi) for 2–12 hours. -

Filtration: Filter through Celite to remove catalyst.[1]

-

Concentration: Evaporate solvent to yield the diamine product.

Method B: Iron/Ammonium Chloride (Cheaper, robust)[1]

-

Suspend nitro intermediate in EtOH/Water (4:1) .

-

Add Fe powder (5 equiv) and NH

Cl (5 equiv). -

Reflux (80°C) for 2–4 hours.

-

Filter hot through Celite.[1] Concentrate and extract with Ethyl Acetate.[1][2]

Part 3: Applications in Drug Discovery

This diamine is a "linchpin" intermediate.[1] The ortho-diamine motif is unstable towards oxidation over long periods but is highly reactive toward cyclization, making it ideal for generating Benzimidazole cores.[1]

1. Benzimidazole Formation (Bromodomain Inhibitors)

As described in Patent EP 3334719 B1 , this diamine reacts with aldehydes (e.g., 2-phenylacetaldehyde) to form substituted benzimidazoles.[1]

-

Mechanism: Condensation of the primary amine with the aldehyde to form an imine, followed by intramolecular nucleophilic attack by the secondary amine and oxidative aromatization.[1]

-

Target: These analogs are potent inhibitors of BET Bromodomains (BRD2, BRD3, BRD4) , which regulate c-Myc transcription in cancer.[1]

2. Kinase Inhibitor Scaffolds

The 5-bromo position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings after the benzimidazole ring is formed.[1] This allows medicinal chemists to install diverse "tail" groups (e.g., pyrazoles, pyridines) to access the ATP-binding pocket of kinases like EGFR or JAK .[1]

Structural Logic Diagram

Caption: Divergent synthesis utility: Cyclization builds the core; Bromine coupling diversifies the target.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | Aromatic: 3 protons (approx 6.5–7.0 ppm).[1] Look for doublet (H3), doublet of doublets (H4), doublet (H6).Amine: Broad singlets for -NH |

| LC-MS | ESI+ : [M+H] |

| Appearance | Material may darken upon air exposure due to oxidation of the electron-rich diamine.[1] Store under Nitrogen/Argon.[1] |

Part 5: Safety & Handling

-

Hazards: As an aromatic amine and alkyl bromide derivative, treat as Harmful if swallowed and a Skin/Eye Irritant .[1] Potential sensitizer.[1]

-

Storage: Hygroscopic and Air Sensitive . Store at -20°C under inert gas. Oxidation leads to purple/black impurities (iminoquinones).[1]

-

Waste: Halogenated organic waste.[1]

References

-

European Patent Office. (2018).[1] Substituted Benzimidazoles, Their Preparation and Their Use as Pharmaceuticals. EP 3334719 B1.[1]

- Source of specific synthesis protocol and application as a Bromodomain inhibitor intermedi

-

Organic Syntheses. (2010). General methods for S

Ar displacement on fluoronitrobenzenes. Org. Synth. 2010, 87, 231.[1]- Foundational methodology for the displacement step.

-

Vertex Pharmaceuticals. (2016).[1] Bromodomain Inhibitor Compounds. WO 2016/168682 A2.[1]

- Contextualizes the therapeutic class of compounds derived

Sources

An In-depth Technical Guide to 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine and its Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine, a specialized aromatic amine of interest in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on a proposed synthetic route from its key precursor, 4-Bromo-1,2-benzenediamine. A detailed analysis of the precursor's properties, synthesis, and safety considerations is presented, followed by a scientifically grounded, hypothetical protocol for the N-alkylation to yield the target compound. This guide is intended to equip researchers with the foundational knowledge and practical insights required for the synthesis and potential application of this and structurally related compounds.

Introduction: The Strategic Importance of Substituted Benzene Diamines

Substituted 1,2-benzenediamines are pivotal building blocks in medicinal chemistry and materials science. The arrangement of the two amino groups, one of which can be selectively functionalized, provides a versatile scaffold for constructing a wide array of heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused heterocycles. These structural motifs are at the core of numerous pharmacologically active agents and functional materials. The introduction of a bromine atom, as in 4-Bromo-1,2-benzenediamine, offers a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures. The subsequent N-alkylation to introduce a methoxyethyl group can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The Precursor: 4-Bromo-1,2-benzenediamine

A thorough understanding of the starting material is paramount for the successful synthesis of the target compound. 4-Bromo-1,2-benzenediamine, also known as 4-bromo-o-phenylenediamine, is a well-characterized compound that serves as the foundation for the synthesis of its N-substituted derivatives.[1][2]

Chemical Identity and Synonyms

A comprehensive list of synonyms for 4-Bromo-1,2-benzenediamine is provided in the table below to aid in its identification across various chemical databases and supplier catalogs.

| Identifier | Value |

| IUPAC Name | 4-bromobenzene-1,2-diamine |

| CAS Number | 1575-37-7 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Synonyms | 1,2-Benzenediamine, 4-bromo-; 1,2-Diamino-4-bromobenzene; 2-Amino-4-bromoaniline; 2-Amino-4-bromophenylamine; 3,4-Diaminobromobenzene; 4-Bromo-1,2-Diaminobenzene; 4-Bromo-o-phenylenediamine; 4-Bromobenzene-1,2-Diamine; 4-Bromophenyldiamine; p-Bromo-o-phenylenediamine |

Physicochemical Properties

The key physicochemical properties of 4-Bromo-1,2-benzenediamine are summarized in the following table. These properties are crucial for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Appearance | Solid, powder, or crystalline powder | [2] |

| Melting Point | 65-69 °C (decomposes) | Sigma-Aldrich |

| InChI | 1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | [2] |

| SMILES | Nc1ccc(Br)cc1N | Sigma-Aldrich |

Synthesis of 4-Bromo-1,2-benzenediamine

The synthesis of 4-Bromo-1,2-benzenediamine is typically achieved through the bromination of o-phenylenediamine. A common laboratory-scale procedure involves the use of bromine in acetic acid.

Experimental Protocol: Synthesis of 4-Bromo-1,2-benzenediamine

Materials:

-

o-phenylenediamine

-

Acetic acid

-

Acetic anhydride

-

Bromine

-

Sodium hydrogensulfite

-

Ice

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a mixture of acetic acid and acetic anhydride.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of bromine in acetic acid to the cooled mixture with continuous stirring.

-

After the addition is complete, stir the reaction mixture at 50-55 °C for approximately 40 minutes.

-

Pour the reaction mixture into a solution of sodium hydrogensulfite in ice water to quench the excess bromine.

-

The product, 4-bromo-o-phenylenediamine, will precipitate and can be collected by filtration.

Safety and Handling of 4-Bromo-1,2-benzenediamine

4-Bromo-1,2-benzenediamine is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation.[3][4]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Immediately call a POISON CENTER or doctor/physician.[3]

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

Incompatible Materials: Strong acids and strong oxidizing agents.[3]

Proposed Synthesis of 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine

The introduction of the 2-methoxyethyl group onto the N2 position of 4-Bromo-1,2-benzenediamine can be achieved through a nucleophilic substitution reaction. The choice of reagents and reaction conditions is critical to ensure selective mono-alkylation at the desired nitrogen atom.

Synthetic Strategy: N-Alkylation

The proposed synthesis involves the selective N-alkylation of 4-bromo-1,2-benzenediamine with a suitable 2-methoxyethylating agent. Due to the presence of two nucleophilic amino groups, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the di-alkylated byproduct. The N1 and N2 positions have different steric and electronic environments, which can be exploited to achieve regioselectivity.

Caption: Proposed N-alkylation workflow.

Detailed Hypothetical Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

-

4-Bromo-1,2-benzenediamine

-

2-Bromoethyl methyl ether (or 2-methoxyethyl tosylate)

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Bromo-1,2-benzenediamine (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 2-bromoethyl methyl ether (1.05 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

Rationale for Experimental Choices:

-

Reagent Selection: 2-Bromoethyl methyl ether is a common and effective electrophile for introducing the 2-methoxyethyl group. 2-Methoxyethyl tosylate can be used as an alternative, potentially offering better reactivity.

-

Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the amine. A non-nucleophilic organic base like DIPEA can also be used to minimize side reactions.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting diamine, while a larger excess is avoided to minimize di-alkylation.

-

Purification: Column chromatography is essential to separate the desired mono-alkylated product from unreacted starting material, the di-alkylated byproduct, and other impurities.

Characterization of the Final Product

The successful synthesis of 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methoxyethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Applications and Future Directions

While specific applications for 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine are not yet documented, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceuticals: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The methoxyethyl group can enhance drug-like properties.

-

Materials Science: As a building block for the creation of new organic materials with interesting electronic or photophysical properties.

-

Agrochemicals: As an intermediate in the synthesis of new pesticides or herbicides.

Conclusion

This technical guide has provided a detailed overview of 4-Bromo-N2-(2-methoxyethyl)-1,2-benzenediamine, with a primary focus on its synthesis from the readily available precursor, 4-Bromo-1,2-benzenediamine. By understanding the properties and handling of the starting material and following a well-reasoned synthetic protocol, researchers can access this and similar N-substituted benzenediamines for further investigation in drug discovery and materials science. The proposed synthetic route and the accompanying scientific rationale offer a solid foundation for the practical implementation of this chemistry in a laboratory setting.

References

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for N-alkylation of 4-bromo-2-nitroaniline with 2-methoxyethyl bromide

Abstract

This comprehensive guide details the N-alkylation of 4-bromo-2-nitroaniline with 2-methoxyethyl bromide to synthesize N-(2-methoxyethyl)-4-bromo-2-nitroaniline. This transformation is a crucial step in the synthesis of various pharmaceutical and materials science intermediates. We provide a robust protocol, delve into the underlying reaction mechanism, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction and Scientific Context

The N-alkylation of anilines is a fundamental transformation in organic synthesis, enabling the introduction of diverse functionalities that modulate the physicochemical properties of molecules.[1] In the context of drug discovery, modifying the amine group can significantly impact a compound's lipophilicity, solubility, metabolic stability, and target-binding affinity.[1] The substrate, 4-bromo-2-nitroaniline, possesses a primary aromatic amine whose nucleophilicity is attenuated by the presence of two electron-withdrawing groups: a nitro group at the ortho position and a bromine atom at the para position. This reduced nucleophilicity necessitates carefully optimized reaction conditions to achieve efficient alkylation.[1]

The alkylating agent, 2-methoxyethyl bromide, introduces a flexible and polar methoxyethyl side chain, a common motif in pharmacologically active compounds. The resulting product, N-(2-methoxyethyl)-4-bromo-2-nitroaniline, serves as a versatile building block for further synthetic elaborations.

Reaction Mechanism and Rationale for Experimental Choices

The N-alkylation of 4-bromo-2-nitroaniline with 2-methoxyethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Figure 1: SN2 mechanism for the N-alkylation of 4-bromo-2-nitroaniline.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed.[4] Its role is to deprotonate the aniline nitrogen, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the alkyl bromide.[1] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide could also be used, but K₂CO₃ offers a good balance of reactivity and ease of handling.[4]

-

Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred.[4] These solvents can solvate the potassium cation, leaving the carbonate anion more available to act as a base. Furthermore, they do not participate in hydrogen bonding, which could otherwise solvate and deactivate the aniline nucleophile.

-

Temperature: Due to the reduced nucleophilicity of the aniline, the reaction often requires heating to proceed at a reasonable rate.[4] A temperature range of 60-80 °C is typically effective.[1]

-

Alkylating Agent: 2-Methoxyethyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing elimination (E2) side reaction.[2][3][5]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(2-methoxyethyl)-4-bromo-2-nitroaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromo-2-nitroaniline | ≥98% | Commercially Available | --- |

| 2-Methoxyethyl bromide | ≥98% | Commercially Available | --- |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

| Deionized Water | --- | --- | --- |

| Brine (Saturated NaCl solution) | --- | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for column chromatography

Step-by-Step Procedure

Figure 2: General workflow for the synthesis of N-(2-methoxyethyl)-4-bromo-2-nitroaniline.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the 4-bromo-2-nitroaniline.

-

Addition of Alkylating Agent: While stirring the suspension, add 2-methoxyethyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.[1][6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.[1]

Safety Precautions

-

4-Bromo-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.

-

2-Methoxyethyl bromide is a lachrymator and is corrosive.

-

DMF is a skin and eye irritant and can be absorbed through the skin.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Data Analysis and Characterization

The identity and purity of the synthesized N-(2-methoxyethyl)-4-bromo-2-nitroaniline (CAS No. 1036551-45-7) should be confirmed by standard analytical techniques.[7][8]

| Technique | Expected Observations |

| ¹H NMR | The two protons of the primary amine (NH₂) will be replaced by a single proton (NH) for mono-alkylation, which will shift downfield. New signals corresponding to the protons of the introduced 2-methoxyethyl group will appear. |

| ¹³C NMR | The appearance of new signals corresponding to the carbons of the 2-methoxyethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₁₁BrN₂O₃, MW: 275.10 g/mol ) should be observed.[7] |

| FTIR Spectroscopy | The characteristic N-H stretching vibrations of the primary amine (typically two bands) will be replaced by a single N-H stretch for the secondary amine. |

Troubleshooting and Expert Recommendations

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficient base or inactive base.- Low reaction temperature.- Deactivated alkylating agent. | - Use freshly dried, finely powdered K₂CO₃.- Increase the reaction temperature in increments (e.g., to 80-90 °C).- Use a fresh bottle of 2-methoxyethyl bromide. |

| Formation of Dialkylated Product | - Excess alkylating agent.- Prolonged reaction time. | - Use a slight excess (1.1 eq) of the alkylating agent.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Difficult Purification | - Co-elution of starting material and product.- Presence of baseline impurities. | - Optimize the eluent system for column chromatography to achieve better separation.- Perform an aqueous wash during the work-up to remove water-soluble impurities. |

Conclusion

The N-alkylation of 4-bromo-2-nitroaniline with 2-methoxyethyl bromide is a reliable and reproducible method for the synthesis of N-(2-methoxyethyl)-4-bromo-2-nitroaniline. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting advice provided herein are intended to facilitate the successful application of this important synthetic transformation in various research and development settings.

References

- Benchchem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.

- Patai, S. (Ed.). (1975). The Chemistry of the Amine Group. John Wiley & Sons.

- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.

- Stibal, D., et al. (2013). Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO₂. ResearchGate.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- ACS Publications. (2017, October 20). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BLDpharm. (n.d.). 1036551-45-7|4-Bromo-N-(2-methoxyethyl)-2-nitroaniline.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. RSC Publishing.

- Li, C. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42.

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.

- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- PubChem. (n.d.). N-(2-methoxyethyl)-2-methyl-4-nitroaniline.

- Reagent Guide. (n.d.). N alkylation at sp3 Carbon.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- brainly.com. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation.

- PMC. (n.d.). 2-Bromo-4-nitroaniline.

- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis.

- ChemicalBook. (n.d.). 4-bromo-N-(2-methoxyethyl)-2-nitroaniline.

- SpectraBase. (n.d.). 4-Bromo-2-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 7. 1036551-45-7|4-Bromo-N-(2-methoxyethyl)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 8. 4-bromo-N-(2-methoxyethyl)-2-nitroaniline [chemicalbook.com]

Technical Support Center: Purification of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine Crude

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine. This document offers a comprehensive approach, moving beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible purification process.

Understanding the Molecule and Potential Impurities

5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is a substituted aromatic diamine. Its structure, containing a bromine atom and an N-alkoxyethyl group, presents specific challenges and considerations during purification. The likely synthetic route involves the N-alkylation of 4-bromo-2-nitroaniline followed by the reduction of the nitro group. This pathway can introduce several classes of impurities that must be addressed.

Common Impurities:

-

Unreacted Starting Materials: Residual 4-bromo-2-nitroaniline from the first step or the intermediate N-(4-bromo-2-nitrophenyl)-2-methoxyethan-1-amine from incomplete reduction.

-

Over-alkylation Byproducts: Di-alkylation of the aniline nitrogen, leading to a tertiary amine.

-

Side-reaction Products: Impurities arising from side reactions during the nitro reduction, such as azo compounds.

-

Reagents and Catalysts: Residual catalysts (e.g., palladium, tin, iron) and reagents used in the synthesis.[1][2]

The physical state of the crude product is often a dark, viscous oil or a semi-solid, indicating the presence of these impurities. A "Solid-Liquid Mixture" physical form noted by some suppliers for a related compound, 5-Bromo-N1-isopropylbenzene-1,2-diamine, suggests that the purified product may be a low-melting solid or an oil at room temperature.[3]

Purification Strategy Workflow

A multi-step purification strategy is often necessary to achieve high purity of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine. The logical flow involves an initial extractive work-up followed by either column chromatography or recrystallization, depending on the nature of the crude product and the desired final purity.

Caption: General purification workflow for 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine.

Detailed Experimental Protocols

Extractive Work-up (Acid-Base Extraction)

This initial step is crucial for removing acidic and neutral impurities. Aromatic amines are basic and can be protonated with acid to form water-soluble salts, allowing for their separation from non-basic organic impurities.

Protocol:

-

Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Extract the organic layer with 1 M hydrochloric acid (HCl). The amine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

-

Combine the acidic aqueous layers. Wash this combined aqueous layer with ethyl acetate to remove any remaining neutral impurities.

-

Carefully basify the aqueous layer with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is > 8. The free amine will precipitate or form an oil.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude, partially purified amine.

Purification by Flash Column Chromatography

Flash column chromatography is the preferred method for purifying oily or complex mixtures of the target compound.

Protocol:

-

Stationary Phase Selection: Standard silica gel is often suitable. However, due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, consider using amine-functionalized silica or adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the mobile phase.

-

Mobile Phase Selection: A good starting point is a gradient of ethyl acetate in hexane.[1] A typical gradient could be from 5% to 50% ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

-

Column Packing and Loading:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the dried powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Run the column, gradually increasing the polarity of the mobile phase.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

If the product obtained after extractive work-up or chromatography is a solid, recrystallization can be a highly effective final purification step.

Protocol:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on similar compounds, toluene is a promising candidate.[4] Other potential solvent systems include ethanol/water or ethyl acetate/hexane mixtures.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Low Recovery After Extractive Work-up | Incomplete extraction from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (>8) before back-extraction. Perform multiple extractions with the organic solvent. |

| Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. | |

| Peak Tailing in Column Chromatography | Interaction of the basic amine with acidic silica gel. | Use an amine-functionalized silica column. Add a small amount of triethylamine (0.1-1%) to the mobile phase. |

| Poor Separation in Column Chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC with various ratios of hexane and ethyl acetate. |

| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel. | |

| Product Fails to Crystallize | The compound is an oil at room temperature. | If the product is an oil, chromatography is the more appropriate purification method. |

| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. | |

| Impurities are inhibiting crystallization. | The product may require further purification by chromatography before attempting recrystallization. | |

| Product Darkens Upon Standing | Oxidation of the aromatic amine. | Aromatic diamines can be sensitive to air and light.[5] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |

Safety and Handling

Working with bromo-aromatic amines requires strict adherence to safety protocols due to their potential toxicity and reactivity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Aromatic amines can be harmful to aquatic life.[4]

-

Quenching of Reduction Reactions: When quenching nitro reduction reactions (e.g., with SnCl₂ or Fe/HCl), do so carefully and often with cooling, as the neutralization can be exothermic.[2]

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

-

Thin-Layer Chromatography (TLC): To check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Frequently Asked Questions (FAQs)

Q1: My crude product is a very dark, almost black oil. Is this normal?

A1: Yes, it is common for crude aromatic diamines to be dark due to the presence of oxidized impurities and residual reagents from the synthesis. The purification steps outlined above, particularly the use of activated charcoal during recrystallization or proper chromatographic separation, should yield a significantly lighter-colored product.

Q2: I am seeing multiple spots on my TLC plate after the reaction. How do I identify my product?

A2: Your product, being a diamine, will be more polar than the starting nitroaniline intermediate. Therefore, it will have a lower Rf value on a normal-phase silica TLC plate. You can also stain the TLC plate with a visualizing agent like potassium permanganate, which often reacts with amines to produce a colored spot.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a possibility for some amines, substituted phenylenediamines often have high boiling points and can be prone to decomposition at elevated temperatures. Column chromatography is generally a milder and more effective method for this class of compounds.

Q4: What is the expected melting point of pure 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine?

A4: There is limited public data available for the specific melting point of this compound. For a related compound, 5-Bromo-N1-isopropylbenzene-1,2-diamine, the physical form is listed as a "Solid-Liquid Mixture," which suggests it may be a low-melting solid or an oil at room temperature.[3] The purified product should be a pale yellow to light brown oil or a low-melting solid. The absence of a sharp melting point in the crude material is expected due to impurities.

References

- RU2678843C1, G. A. A., "Method of purifying 2-chloro-1,4-phenylenediamine", published 2019-01-30.

-

ACS Omega 2019, 4 (8), 13343-13351. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

ACS Chemical Health & Safety 2023. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine. [Link]

-

Biotage. Is there an easy way to purify organic amines?. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Organic Syntheses. Procedure. [Link]

-

PubChem. 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-. [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

ResearchGate. DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. [Link]

-

NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

-

PMC. 2-Bromo-4-nitroaniline. [Link]

-

Wikipedia. m-Phenylenediamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-N1-isopropylbenzene-1,2-diamine | 1038408-35-3 [sigmaaldrich.com]

- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 5. mdpi.com [mdpi.com]

- 6. international.skcinc.com [international.skcinc.com]

Personal protective equipment for handling 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine

This guide provides essential, immediate safety and logistical information for handling 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine in a laboratory setting. As a brominated aromatic amine, this compound requires careful handling to mitigate potential health risks. The following procedural guidance is based on established best practices for similar chemical structures and is intended to ensure the safety of all laboratory personnel.

Hazard Assessment and Triage

-

Skin and Eye Irritation: Aromatic amines can cause significant irritation upon contact with the skin and eyes.[3][4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[5]

-

Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4][6][7][8]

-

Aquatic Toxicity: Likely to be harmful to aquatic life with long-lasting effects.[9][3][6]

Given these potential risks, a cautious approach is warranted, and the precautionary measures outlined below should be strictly followed.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to prevent exposure. The following table summarizes the required PPE for handling 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine.

| Body Part | Required PPE | Rationale and Specifications |

| Hands | Chemical-resistant gloves (double-gloving recommended) | To prevent skin contact. Nitrile or neoprene gloves are generally suitable for aromatic amines, but always check the manufacturer's compatibility chart.[10] |

| Eyes/Face | Safety goggles and a face shield | To protect against splashes and airborne particles.[11][12][13] |

| Body | Laboratory coat and chemical-resistant apron | To protect against spills and contamination of personal clothing.[11][12] |

| Respiratory | Use of a certified chemical fume hood is mandatory. A respirator may be necessary for spill cleanup or if there is a risk of airborne exposure. | Aromatic amines can be volatile or form dusts that are hazardous upon inhalation.[1][2][12] |

Step-by-Step Handling and Operational Plan

3.1. Preparation and Weighing:

-

Work Area Preparation: Always handle 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine within a certified chemical fume hood to minimize inhalation exposure.[14] Ensure the work area is clean and uncluttered.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

-

Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula to transfer the solid and avoid creating dust.

3.2. Dissolution and Reaction Setup:

-

Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

-

Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is properly sealed to prevent the escape of vapors.

-

Labeling: Clearly label all vessels containing the compound with its full name and relevant hazard pictograms.

3.3. Post-Reaction Work-up and Purification:

-

Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

-

Solvent Removal: If using a rotary evaporator, ensure the vacuum pump is trapped to prevent the release of volatile compounds into the atmosphere.

Spill Management and Emergency Procedures

In the event of a spill, follow these steps:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine, including contaminated consumables (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.[3][14]

-

Waste Segregation: Segregate waste containing this compound from other waste streams.

-

Labeling: Clearly label the hazardous waste container with its contents.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine.

Caption: Workflow for handling 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine.

References

- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.

- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.

- Safety data sheet. (2022, March 8). hubergroup.

- SAFETY DATA SHEET. (2014, November 10). Alfa Aesar.

- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (n.d.). Taylor & Francis.

- Safety Data Sheet. (2026, February 13). BASF.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Hazardous Substance Fact Sheet. (n.d.). NJ.gov.

- SAFETY DATA SHEET. (2025, December 4). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Covestro.

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Safe Method of Use Compounds that have Chronic Toxicity. (n.d.). University of Canterbury.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. tandfonline.com [tandfonline.com]

- 11. epa.gov [epa.gov]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.com [fishersci.com]

- 14. otago.ac.nz [otago.ac.nz]

- 15. orgsyn.org [orgsyn.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.